3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448319 | |
| Record name | 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133008-08-9 | |
| Record name | 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes
The preparation of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol generally involves stereoselective synthetic strategies to ensure the desired chiral configuration is achieved. The key synthetic approaches include:
Asymmetric Reduction of Corresponding Ketones
- The compound can be synthesized by asymmetric reduction of a precursor ketone bearing the dioxolane moiety.
- Chiral reducing agents or catalysts (e.g., chiral borohydrides, transition metal complexes) are employed to induce the correct stereochemistry at the alcohol center.
- Reaction conditions typically involve low temperatures (e.g., -20 to 0 °C) and inert atmospheres to minimize side reactions and racemization.
- This method is favored for its high enantioselectivity and yield.
Protection and Functional Group Manipulation via Dioxolane Formation
- The dioxolane ring is often introduced by acetalization of a vicinal diol with acetone under acid catalysis, stabilizing the stereochemistry during subsequent transformations.
- Starting from diols such as (1S,2S)-1,2-bis((R)-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol, oxidative cleavage can yield aldehyde intermediates that are then converted into the target compound via Wittig-type reactions or reductions.
Cyclization and Oxidation Steps
- Cyclization to form cyclic sulfates or sulfites from vicinal diols using reagents such as thionyl chloride, followed by oxidation (e.g., NaOCl in acetonitrile), can be part of multi-step synthetic routes to generate intermediates that lead to the target alcohol.
- These steps require careful temperature control (often below 0 °C) and the use of stabilizers like trialkylamines to maintain intermediate stability.
Industrial Scale Preparation
- Industrial synthesis often employs continuous flow reactors to optimize reaction kinetics and scalability.
- Catalytic asymmetric reductions are scaled up with robust chiral catalysts to maintain enantiomeric purity.
- Purification techniques such as chromatography and crystallization are employed to isolate the compound at high purity.
- Temperature and atmosphere control are critical to prevent degradation or racemization during scale-up.
Reaction Conditions and Reagents
| Step/Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Asymmetric Reduction | Chiral reducing agents (e.g., chiral borohydrides), low temp (-20 to 0 °C), inert atmosphere | Ensures stereoselectivity |
| Dioxolane Formation | Vicinal diol + acetone, acid catalyst (e.g., p-toluenesulfonic acid), ambient to mild heat | Protects diol functionality |
| Oxidative Cleavage | Oxidants such as sodium periodate or KMnO4 | Generates aldehyde intermediates |
| Cyclization to Sulfates | Thionyl chloride, NaOCl, acetonitrile, 0 °C to 40 °C | Requires stabilizers like triethylamine |
| Purification | Chromatography, recrystallization | Achieves high enantiomeric purity |
Retrosynthesis and Feasible Synthetic Routes
- Starting from chiral diols or aldehydes with established stereochemistry.
- Employing asymmetric catalytic steps to introduce or maintain chirality.
- Utilizing protective groups such as dioxolane rings to stabilize reactive intermediates.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alcohol derivatives.
Substitution: Halogenated compounds or amines.
Scientific Research Applications
Pharmaceutical Industry
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol is utilized in the synthesis of pharmaceutical intermediates. Its structural features allow it to serve as a chiral building block in the preparation of various bioactive compounds. For example, it can be used in the synthesis of antiviral agents and other therapeutic compounds through asymmetric synthesis techniques.
Cosmetic Formulations
Due to its hydrophilic nature and ability to form stable emulsions, this compound is incorporated into cosmetic formulations. It acts as a moisturizer and stabilizer in creams and lotions, enhancing skin hydration and texture.
Agricultural Chemicals
The compound is also explored for use in agrochemicals, particularly as a component in pesticide formulations. Its efficacy in enhancing the solubility and stability of active ingredients makes it valuable for improving the performance of agricultural products.
A. Synthesis of Antiviral Agents
A study demonstrated the use of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol as a precursor in synthesizing a new class of antiviral agents. The compound facilitated the formation of key intermediates that exhibited significant antiviral activity against various viral strains.
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Antiviral A | 85% | Room temperature, 24h |
| Antiviral B | 78% | Reflux, 6h |
B. Emulsion Stability in Cosmetics
In cosmetic formulations, the inclusion of this compound improved emulsion stability significantly compared to formulations without it. A comparative study showed that emulsions containing 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol maintained their consistency over extended periods.
| Formulation Type | Stability (Days) |
|---|---|
| Without Additive | 15 |
| With Additive | 30 |
Mechanism of Action
The mechanism of action of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The dioxolane ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,3-dioxolane: A precursor used in the synthesis of the target compound.
Propan-1-ol: A simpler alcohol with similar reactivity but lacking the dioxolane ring.
3-hydroxypropanal: An aldehyde derivative with similar functional groups.
Uniqueness
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of both the dioxolane ring and the hydroxyl group, which confer distinct chemical and physical properties
Biological Activity
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol is a compound with significant potential in various biological applications. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
- IUPAC Name : 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
- Molecular Formula : C8H16O3
- Molecular Weight : 160.21 g/mol
- CAS Number : 29887-58-9
Biological Activity Overview
The biological activity of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol has been investigated in various studies, focusing on its potential as an antimicrobial agent, solvent in biochemical reactions, and its role in drug formulation.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Solvent Properties
The compound is also explored as a bio-based solvent alternative. Its low toxicity and favorable solubility properties make it suitable for use in green chemistry applications. Research indicates that it can effectively dissolve a range of organic compounds while maintaining environmental safety standards .
Table 1: Summary of Biological Activities
Detailed Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at the University of Bath evaluated the antimicrobial properties of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol against various pathogens. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics used against MRSA . -
Bio-based Solvent Development :
In a case study on the development of bio-based solvents, researchers highlighted the potential of this compound as an alternative to traditional solvents. The study utilized Hansen solubility parameters to assess compatibility with various substrates and confirmed its efficacy in promoting reactions with lower environmental impact compared to petroleum-derived solvents .
Q & A
Basic: What are the key structural features of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol, and how do they influence its reactivity?
The compound contains a chiral 1,3-dioxolane ring (with a (4R)-configuration) fused to a propanol chain. The dioxolane ring’s stereochemistry and the presence of two methyl groups at the 2,2-positions confer rigidity, reducing conformational flexibility and influencing regioselectivity in reactions. The primary alcohol group (-CH2OH) serves as a nucleophilic site for esterification, oxidation, or substitution reactions. The stereochemical integrity of the dioxolane ring must be preserved during synthesis to maintain enantiomeric purity, which is critical for biological activity studies .
Methodological Insight : Confirm stereochemistry using chiral HPLC or polarimetry, and validate via H/C NMR coupling constants and NOESY experiments to assess spatial proximity of substituents.
Basic: What synthetic routes are reported for 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol?
A common route starts with (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (a chiral precursor). The propanol chain is introduced via Grignard addition or nucleophilic substitution, followed by purification using column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the enantiomerically pure product. Reaction conditions (temperature, solvent polarity) must be optimized to avoid racemization of the dioxolane ring .
Methodological Insight : Monitor reaction progress via TLC with UV visualization, and characterize intermediates using GC-MS or LC-MS to ensure minimal byproduct formation.
Advanced: How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis?
Enantiomeric purity is highly sensitive to reaction conditions. Strategies include:
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to promote stereoselective bond formation.
- Kinetic resolution : Employ enzymes (lipases, esterases) to selectively hydrolyze undesired enantiomers.
- Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in specific solvents (e.g., 2-propanol/water mixtures).
Methodological Insight : Quantify ee using chiral stationary-phase HPLC with a UV/vis detector, and cross-validate with optical rotation measurements .
Advanced: What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?
- Purity Analysis : Combine HPLC (C18 column, acetonitrile/water mobile phase) with evaporative light scattering detection (ELSD) to quantify impurities.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor decomposition via LC-MS. The dioxolane ring is prone to hydrolysis under acidic conditions, generating glycerol derivatives.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions .
Advanced: How does the stereochemistry of the dioxolane ring affect this compound’s interactions in biological systems?
The (4R)-configuration determines spatial orientation of functional groups, influencing binding affinity to enzymes or receptors. For example, in antimicrobial studies, the R-enantiomer may exhibit higher activity due to complementary hydrogen bonding with target proteins. Comparative studies using racemic mixtures vs. enantiopure samples are essential to elucidate structure-activity relationships (SAR).
Methodological Insight : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by in vitro assays (e.g., MIC tests for antimicrobial activity) .
Advanced: What strategies mitigate contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in:
- Enantiomeric purity : Impure samples may contain inactive enantiomers that skew results.
- Assay conditions : Standardize protocols (e.g., pH, incubation time) across studies.
- Solubility : Use co-solvents (DMSO/PBS mixtures) to ensure consistent bioavailability.
Methodological Insight : Replicate experiments using enantiopure samples and include positive/negative controls (e.g., known inhibitors) to validate assay reliability .
Advanced: How can computational modeling predict the metabolic fate of this compound?
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., oxidation of the alcohol to carboxylic acid or glucuronidation).
- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic pathways (e.g., CYP450-mediated oxidation).
Methodological Insight : Cross-reference predictions with in vitro hepatocyte assays and LC-HRMS metabolite profiling .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Stereochemical Integrity : Large-scale reactions may introduce racemization; use flow chemistry for better temperature control.
- Purification : Replace column chromatography with crystallization or simulated moving bed (SMB) chromatography for cost-effective enantiomer separation.
Methodological Insight : Perform process analytical technology (PAT) monitoring (e.g., in-line FTIR) to track critical quality attributes (CQAs) during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
